
(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene is a complex organic compound that features a phenanthrene backbone with a glutathione moiety attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene typically involves multi-step organic reactions. The process begins with the preparation of the phenanthrene backbone, followed by the introduction of the hydroxy group at the 10th position. The final step involves the conjugation of the glutathione moiety to the phenanthrene structure under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxy group.
Substitution: The glutathione moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while substitution reactions could produce various phenanthrene derivatives with different functional groups.
Scientific Research Applications
(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of phenanthrene derivatives.
Biology: Investigated for its potential role in cellular processes involving glutathione.
Medicine: Explored for its potential therapeutic effects, particularly in oxidative stress-related conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The glutathione moiety plays a crucial role in modulating the compound’s activity, influencing pathways related to oxidative stress and cellular detoxification.
Comparison with Similar Compounds
Similar Compounds
(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydroanthracene: Similar structure but with an anthracene backbone.
(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrobenzo[a]pyrene: Contains a benzo[a]pyrene backbone.
Uniqueness
(9R,10R)-9-(S-Glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene is unique due to its specific phenanthrene backbone and the presence of both a hydroxy group and a glutathione moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H27N3O7S |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[(9R,10R)-10-hydroxy-9,10-dihydrophenanthren-9-yl]sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H27N3O7S/c25-17(24(33)34)9-10-19(28)27-18(23(32)26-11-20(29)30)12-35-22-16-8-4-2-6-14(16)13-5-1-3-7-15(13)21(22)31/h1-8,17-18,21-22,31H,9-12,25H2,(H,26,32)(H,27,28)(H,29,30)(H,33,34)/t17-,18-,21+,22+/m0/s1 |
InChI Key |
JNNIZILNBMPOAC-MOXQZVSFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@H]([C@@H](C3=CC=CC=C32)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-{[2-(3-Iodobenzyl)-3-oxocyclohex-1-EN-1-YL]amino}phenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B10778530.png)
![2-Amino-3-[4-Hydroxy-6-Oxo-3-(2-Phenyl-Cyclopropylimino)-Cyclohexa-1,4-Dienyl]-Propionic Acid](/img/structure/B10778538.png)
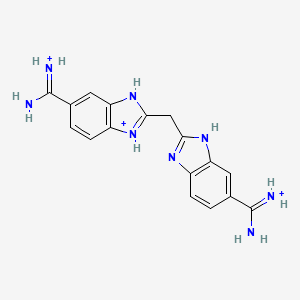
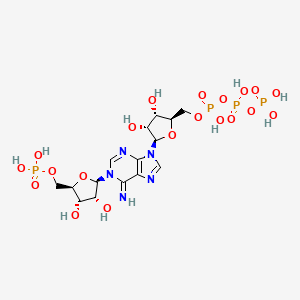
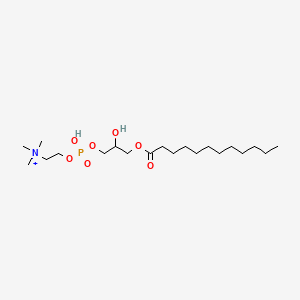
![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,16R,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate](/img/structure/B10778555.png)
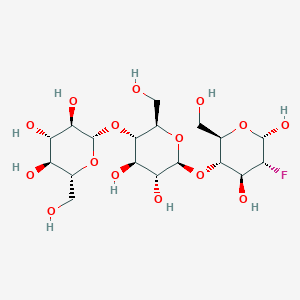
![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,22-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper(1+)](/img/structure/B10778566.png)
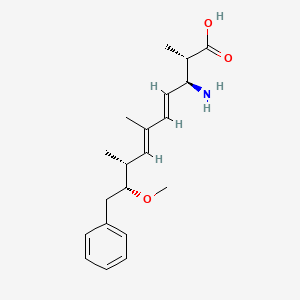
![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-sulfanyloxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778588.png)
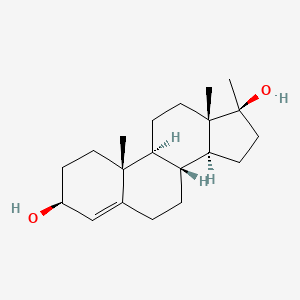
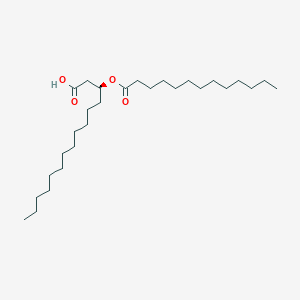
![(2R,8S)-8-benzyl-2-[(4-bromophenyl)methyl]-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10778599.png)
![(1Z,6S)-6-[(2-aminoacetyl)amino]-7-hydroxy-7-oxo-N-[(1S)-1-phosphonoethyl]heptanimidate](/img/structure/B10778606.png)
